

# NVP-CGM097: A Technical Guide to a Potent MDM2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nvp-cgm097 |           |
| Cat. No.:            | B612080    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**NVP-CGM097**, also known as CGM097, is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] By disrupting this interaction, **NVP-CGM097** stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **NVP-CGM097**, with a focus on its mechanism of action, key experimental data, and the methodologies used to generate this data.

## **Chemical Structure and Properties**

**NVP-CGM097** is a dihydroisoguinolinone derivative with the following chemical identity:

• IUPAC Name: (1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one

Molecular Formula: C38H47CIN4O4

Molecular Weight: 659.26 g/mol [2]

CAS Number: 1313363-54-0



SMILES: CC(C)OC1=C(C=C2CC(=O)N(--INVALID-LINK- C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC

| Property          | Value           | Source |
|-------------------|-----------------|--------|
| Molecular Formula | C38H47CIN4O4    |        |
| Molecular Weight  | 659.26 g/mol    | [2]    |
| CAS Number        | 1313363-54-0    |        |
| Appearance        | Solid powder    | [3]    |
| Solubility        | Soluble in DMSO | [3]    |

# **Mechanism of Action: The p53 Signaling Pathway**

**NVP-CGM097**'s primary mechanism of action is the inhibition of the interaction between MDM2 (murine double minute 2 homolog) and the p53 tumor suppressor protein.[1] In normal cells, MDM2 acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby maintaining low intracellular levels of p53.[1] In many cancers with wild-type p53, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis.

**NVP-CGM097** binds to the p53-binding pocket of MDM2, preventing p53 from associating with MDM2.[1] This disruption of the MDM2-p53 interaction leads to the stabilization and accumulation of p53 in the nucleus.[1] Activated p53 can then transcriptionally upregulate its target genes, such as CDKN1A (encoding p21) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.[4]





Click to download full resolution via product page

Caption: **NVP-CGM097** inhibits the MDM2-p53 interaction, leading to p53 stabilization and activation of downstream pathways resulting in cell cycle arrest and apoptosis.

# Pharmacological Properties Binding Affinity and Selectivity

**NVP-CGM097** demonstrates high-affinity binding to human MDM2 and is highly selective for MDM2 over its homolog, MDM4 (also known as MDMX).[5]

| Parameter                  | Value        | Assay   | Source |
|----------------------------|--------------|---------|--------|
| Ki (hMDM2)                 | 1.3 nM       | TR-FRET | [6]    |
| IC <sub>50</sub> (hMDM2)   | 1.7 ± 0.1 nM | TR-FRET | [5]    |
| IC50 (hMDM4)               | 2000 nM      | TR-FRET | [5]    |
| Selectivity<br>(MDM4/MDM2) | ~1176-fold   | -       | [6]    |



### **In Vitro Cellular Activity**

**NVP-CGM097** effectively inhibits the proliferation of cancer cell lines with wild-type p53, while having minimal effect on p53-mutant or null cell lines.[4]

| Cell Line | p53 Status | Gl50 (μM)   | Assay              | Source |
|-----------|------------|-------------|--------------------|--------|
| SJSA-1    | Wild-type  | 0.35        | Cell Proliferation |        |
| HCT116    | Wild-type  | 0.454       | Cell Proliferation | [6]    |
| GOT1      | Wild-type  | 1.84 (144h) | Cell Viability     |        |
| BON1      | Mutant     | Resistant   | Cell Viability     | [4]    |
| NCI-H727  | Mutant     | Resistant   | Cell Viability     | [4]    |

### **Pharmacokinetics**

Pharmacokinetic studies in preclinical models have shown that **NVP-CGM097** has good oral bioavailability.[6]

| Species | Route | T <sub>max</sub> (h) | t <sub>1</sub> / <sub>2</sub> (h) | Bioavailabil<br>ity (%) | Source |
|---------|-------|----------------------|-----------------------------------|-------------------------|--------|
| Mouse   | Oral  | 1 - 4.5              | 6 - 12                            | High                    | [6]    |
| Rat     | Oral  | 1 - 4.5              | 6 - 12                            | High                    | [6]    |
| Dog     | Oral  | 1 - 4.5              | 20                                | High                    | [6]    |
| Monkey  | Oral  | 1 - 4.5              | 6 - 12                            | Moderate                | [6]    |

# **Experimental Protocols**

# Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding affinity of NVP-CGM097 to the MDM2 protein.





Click to download full resolution via product page



Caption: A generalized workflow for the TR-FRET assay to determine the binding affinity of **NVP-CGM097** to MDM2.

Methodology Overview: The assay measures the disruption of the interaction between a GST-tagged MDM2 protein and a biotinylated p53-derived peptide. A Europium-labeled anti-GST antibody serves as the FRET donor, and Streptavidin-Allophycocyanin (APC) acts as the acceptor. When MDM2 and the p53 peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. **NVP-CGM097** competes with the p53 peptide for binding to MDM2, leading to a decrease in the FRET signal in a concentration-dependent manner.

# Cell Viability/Proliferation Assays (MTT/WST-1)

These colorimetric assays are used to assess the effect of **NVP-CGM097** on the viability and proliferation of cancer cell lines.





Click to download full resolution via product page







Caption: A typical workflow for assessing cell viability in response to **NVP-CGM097** treatment using MTT or WST-1 assays.

Methodology Overview: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with a range of **NVP-CGM097** concentrations for a specified period. Subsequently, a tetrazolium salt (MTT or WST-1) is added to the wells. Metabolically active cells reduce the tetrazolium salt to a colored formazan product. The absorbance of the formazan is measured using a microplate reader, and the cell viability is calculated relative to untreated control cells.

### **Western Blot Analysis**

Western blotting is employed to detect changes in the protein levels of p53 and its downstream targets, such as p21, in response to **NVP-CGM097** treatment.





Click to download full resolution via product page



Caption: A standard workflow for Western blot analysis to measure changes in protein expression following **NVP-CGM097** treatment.

Methodology Overview: Cells are treated with **NVP-CGM097**, and total protein is extracted. Protein concentration is determined, and equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane. The membrane is blocked and incubated with primary antibodies specific to the proteins of interest (e.g., p53, p21). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine changes in protein expression.

# Conclusion

**NVP-CGM097** is a highly potent and selective MDM2 inhibitor that effectively activates the p53 pathway in cancer cells with wild-type p53. Its favorable pharmacological profile and demonstrated anti-tumor activity in preclinical models have positioned it as a promising therapeutic agent for the treatment of various cancers. This technical guide provides a foundational understanding of **NVP-CGM097** for researchers and drug development professionals, summarizing its key characteristics and the experimental methodologies used for its evaluation. Further investigation and clinical development are ongoing to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]



- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [NVP-CGM097: A Technical Guide to a Potent MDM2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612080#chemical-structure-and-properties-of-nvp-cgm097]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com